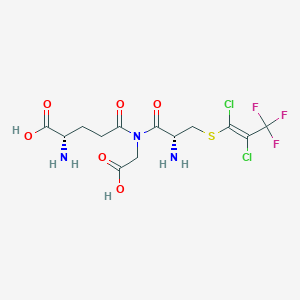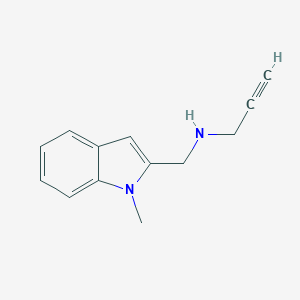
2-(N-(2-Propynyl)aminomethyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(2-Propynyl)aminomethyl)-1-methylindole, also known as PAM, is a chemical compound used in scientific research. It is a selective allosteric modulator of the muscarinic acetylcholine receptor M1 subtype and has been found to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. In
科学的研究の応用
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been extensively studied for its potential applications in the treatment of cognitive disorders. It has been found to enhance cognitive function in animal models and has shown promise as a therapeutic agent for Alzheimer's disease. 2-(N-(2-Propynyl)aminomethyl)-1-methylindole has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and other neurological conditions.
作用機序
2-(N-(2-Propynyl)aminomethyl)-1-methylindole acts as an allosteric modulator of the muscarinic acetylcholine receptor M1 subtype. It binds to a specific site on the receptor and enhances the binding of acetylcholine, the neurotransmitter responsible for cognitive function. This results in increased activity in the brain regions responsible for learning and memory.
Biochemical and Physiological Effects:
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity. It has also been found to increase the release of acetylcholine in the brain, which is important for cognitive function.
実験室実験の利点と制限
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has several advantages for lab experiments. It is highly selective for the M1 subtype of the muscarinic acetylcholine receptor, which allows for more precise targeting of specific brain regions. It also has a long half-life, which makes it easier to administer and study. However, 2-(N-(2-Propynyl)aminomethyl)-1-methylindole is not without limitations. It can be difficult to synthesize in large quantities and its effects can be variable depending on the dose and timing of administration.
将来の方向性
There are several future directions for research on 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. One area of interest is the development of more potent and selective allosteric modulators of the M1 subtype of the muscarinic acetylcholine receptor. Another area of research is the investigation of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to determine the optimal dose and timing of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole administration for maximum cognitive benefit.
合成法
The synthesis of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole involves the reaction of 1-methylindole with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. This method has been optimized for high yield and purity and is widely used in research laboratories.
特性
CAS番号 |
122368-24-5 |
|---|---|
製品名 |
2-(N-(2-Propynyl)aminomethyl)-1-methylindole |
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
N-[(1-methylindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14N2/c1-3-8-14-10-12-9-11-6-4-5-7-13(11)15(12)2/h1,4-7,9,14H,8,10H2,2H3 |
InChIキー |
YPOBCEDPUKMYCH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
正規SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
その他のCAS番号 |
122368-24-5 |
同義語 |
2-(N-(2-propynyl)aminomethyl)-1-methylindole 2-PAMMI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
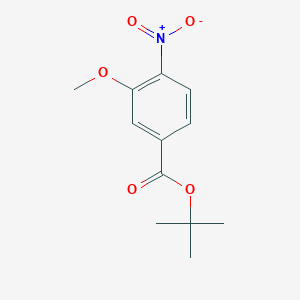
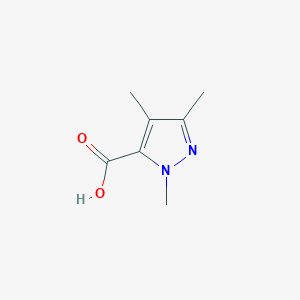


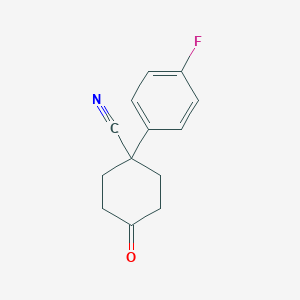

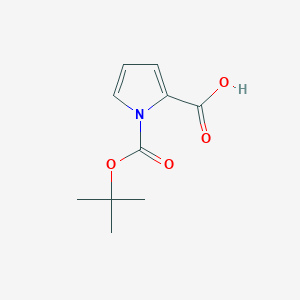



![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
